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Compound of Interest |

Compound Name: 6-Bromo-2-iodopyridin-3-OL
CAS No.: 188057-35-4
Cat. No.: B1342712
Get Quote
. J

For: Researchers, scientists, and drug development professionals

Introduction

6-Bromo-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in
medicinal chemistry and drug development. Its unique substitution pattern, featuring both
bromine and iodine atoms, makes it a versatile building block for the synthesis of complex
heterocyclic compounds with potential therapeutic applications. The precise characterization of
this intermediate is paramount to ensure the identity, purity, and stability of the molecule, which
are critical parameters for its successful use in subsequent synthetic steps and for regulatory
compliance. This application note provides a comprehensive guide to the analytical methods
for the thorough characterization of 6-Bromo-2-iodopyridin-3-ol, offering detailed protocols
and insights into data interpretation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-2-iodopyridin-3-
ol is essential for its proper handling, storage, and the development of appropriate analytical
methodologies.
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Property Value Source
Chemical Formula CsHsBrINO
Molecular Weight 299.89 g/mol
White to off-white powder or
Appearance
crystals
Purity Typically 295%
Keep in a dark place, under an
Storage

inert atmosphere, at 2-8°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of 6-
Bromo-2-iodopyridin-3-ol. Both *H and 3C NMR are essential for confirming the identity and
substitution pattern of the pyridine ring.

'H NMR Spectroscopy Protocol

Rationale: This protocol is designed to provide a clear and well-resolved spectrum of the
aromatic protons on the pyridine ring. Deuterated dimethyl sulfoxide (DMSO-de) is chosen as
the solvent due to its excellent solvating power for polar compounds and its chemical shift,
which does not interfere with the signals of interest. Tetramethylsilane (TMS) is the universally
accepted internal standard for tH NMR.

Step-by-Step Methodology:

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of 6-Bromo-2-iodopyridin-3-ol.

o

Dissolve the sample in approximately 0.7 mL of DMSO-ds in a clean, dry NMR tube.

o

Add a small amount of TMS as an internal standard (O ppm).

[¢]

Cap the NMR tube and gently agitate to ensure complete dissolution.
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e Instrument Parameters (for a 400 MHz spectrometer):

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

[¢]

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

[¢]

Relaxation Delay (d1): 2 seconds to allow for full relaxation of the protons.

[e]

Acquisition Time: Approximately 4 seconds.

o

Spectral Width: -2 to 12 ppm.

o Data Processing and Interpretation:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum to obtain a flat baseline.

o

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

[¢]

Integrate the signals to determine the relative number of protons.

[¢]

Analyze the chemical shifts and coupling patterns to assign the protons. The downfield
shift of protons in halogenated pyridines is a key characteristic to observe.[1]

Expected *H NMR Spectrum:

o Two Aromatic Protons: Expect two distinct signals in the aromatic region (typically 6.5-8.5
ppm), likely appearing as doublets due to coupling with each other. The exact chemical shifts
will be influenced by the deshielding effects of the electronegative halogen and oxygen
substituents.

e One Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can
be concentration and temperature-dependent.

3C NMR Spectroscopy Protocol

Rationale: 13C NMR provides crucial information about the carbon skeleton of the molecule. A
proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in a
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single peak for each unique carbon atom.
Step-by-Step Methodology:
o Sample Preparation: Use the same sample prepared for *H NMR.
e Instrument Parameters (for a 100 MHz spectrometer):
o Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30).

o Number of Scans: 512-1024 scans are typically required due to the low natural abundance
of 13C.

o Relaxation Delay (d1): 2-5 seconds.
o Spectral Width: 0 to 200 ppm.
o Data Processing and Interpretation:
o Process the data similarly to the *H NMR spectrum.

o The DMSO-ds solvent peak (around 39.5 ppm) can be used for referencing if TMS is not
observed clearly.

o Expect five signals corresponding to the five carbon atoms of the pyridine ring. The
carbons attached to the electronegative substituents (Br, I, OH) will be significantly
deshielded and appear at higher chemical shifts.

Caption: NMR Spectroscopy Workflow for 6-Bromo-2-iodopyridin-3-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of 6-Bromo-2-iodopyridin-3-ol and
for quantifying it in reaction mixtures or formulations. A reverse-phase method is generally
suitable for this type of compound.

HPLC Protocol for Purity Assessment
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Rationale: This protocol utilizes a C18 column, which is a versatile stationary phase for
separating moderately polar to nonpolar compounds. The mobile phase, a mixture of
acetonitrile and water with a small amount of trifluoroacetic acid (TFA), ensures good peak
shape and resolution. TFA acts as an ion-pairing agent and helps to suppress the ionization of
the hydroxyl group, leading to sharper peaks. UV detection is appropriate as pyridine
derivatives typically exhibit strong UV absorbance.[2][3]

Step-by-Step Methodology:
e Sample and Standard Preparation:

o Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromo-2-iodopyridin-3-ol and
dissolve it in 10 mL of acetonitrile in a volumetric flask.

o Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile
phase.

e HPLC System and Conditions:
o Column: C18, 4.6 x 150 mm, 5 yum particle size.
o Mobile Phase:
= A 0.1% TFA in Water
= B:0.1% TFA in Acetonitrile

o Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then
return to initial conditions and equilibrate for 5 minutes.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30°C.
o Injection Volume: 10 pL.

o Detection: UV at 254 nm.
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o Data Analysis:
o Integrate the chromatogram to determine the peak areas.

o Calculate the purity by dividing the area of the main peak by the total area of all peaks and
multiplying by 100%.

Caption: HPLC Workflow for Purity Analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of 6-Bromo-2-
iodopyridin-3-ol and for providing fragmentation information that further supports its structural
identification.

Mass Spectrometry Protocol

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar

molecules like 6-Bromo-2-iodopyridin-3-ol, and it typically produces the protonated molecule
[M+H]*. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental
composition. The presence of bromine and iodine will result in a characteristic isotopic pattern.

Step-by-Step Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 10 pg/mL) in a 50:50 mixture of
acetonitrile and water containing 0.1% formic acid. Formic acid aids in the protonation of
the analyte.

e Instrument Parameters (ESI-TOF or ESI-Orbitrap):
o lonization Mode: Positive ion mode.
o Capillary Voltage: 3.5 - 4.5 kV.

o Nebulizing Gas (N2): Flow rate as recommended by the instrument manufacturer.
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o Drying Gas (N2): Temperature of 300-350°C.

o Mass Range: m/z 50-500.

o Data Interpretation:

o

Look for the protonated molecular ion [M+H]* at m/z 300.85.

o Observe the isotopic pattern. Due to the natural abundances of bromine (“°Br and 8!Br are
roughly 1:1) and iodine (32’1 is monoisotopic), the molecular ion region will show a
characteristic pattern.

o In HRMS, the measured mass should be within 5 ppm of the calculated exact mass of
CsHaBrINO™.

o Fragmentation patterns may include the loss of Br, I, or H20, providing further structural
confirmation.

Click to download full resolution via product page

Caption: Mass Spectrometry Analysis Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in 6-
Bromo-2-iodopyridin-3-ol.

FTIR Protocol

Rationale: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid
powders that requires minimal sample preparation. The resulting spectrum will provide a
unique fingerprint of the molecule.

Step-by-Step Methodology:
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o Sample Preparation: Place a small amount of the powdered sample directly on the ATR
crystal.

o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

o Data Interpretation:

[¢]

O-H Stretch: A broad absorption band in the region of 3200-3600 cm~1 is characteristic of
the hydroxyl group.

o Aromatic C-H Stretch: Weak to medium bands above 3000 cm™1.

o C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm~1 region are
characteristic of the pyridine ring.

o C-O Stretch: A band in the 1200-1300 cm~! region.

o C-Br and C-I Stretches: These will appear in the fingerprint region, typically below 800
cm~L,

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and can be used for quantitative analysis.

UV-Vis Protocol

Rationale: The pyridine ring is a chromophore that absorbs UV radiation. The position and
intensity of the absorption maxima are sensitive to the substituents on the ring. Ethanol is a
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common, relatively transparent UV solvent.
Step-by-Step Methodology:
e Sample Preparation:
o Prepare a stock solution of known concentration (e.g., 1 mg/mL) in ethanol.
o Prepare a dilute solution (e.g., 10 pg/mL) from the stock solution using ethanol.
» Data Acquisition:
o Use ethanol as the blank.
o Scan the sample solution from 200 to 400 nm.
o Data Interpretation:

o lIdentify the wavelength of maximum absorbance (Amax). Substituted pyridines typically
show strong absorption bands in the 250-300 nm range.[4]

Safety and Handling
6-Bromo-2-iodopyridin-3-ol is a chemical that requires careful handling.

o Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye
irritation, and may cause respiratory irritation.

 Precautionary Measures:

o

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.[5]

o

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[6]

o

Avoid contact with skin and eyes.[6]

[¢]

Store in a cool, dry, and dark place under an inert atmosphere.
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Conclusion

The analytical methods outlined in this application note provide a robust framework for the
comprehensive characterization of 6-Bromo-2-iodopyridin-3-ol. The combination of NMR for
structural elucidation, HPLC for purity assessment, mass spectrometry for molecular weight
confirmation, and FTIR and UV-Vis for functional group identification and electronic properties
ensures a thorough understanding of the molecule's identity and quality. Adherence to these
protocols will enable researchers and drug development professionals to confidently use this
important building block in their synthetic endeavors.
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o To cite this document: BenchChem. [Application Note: Comprehensive Analytical
Characterization of 6-Bromo-2-iodopyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1342712/docs#application-note-comprehensive-
analytical-characterization-of-6-bromo-2-iodopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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